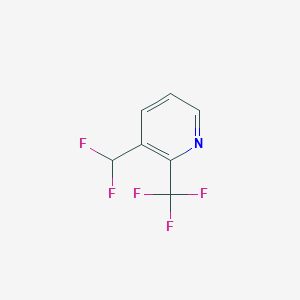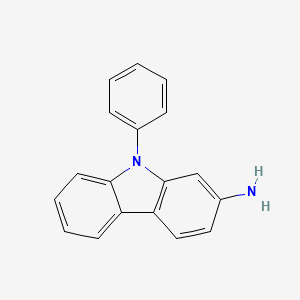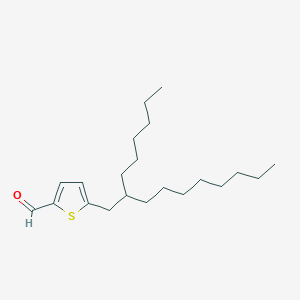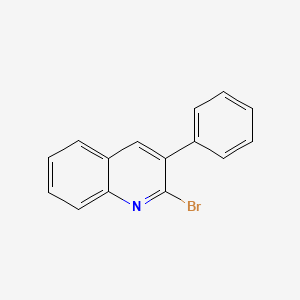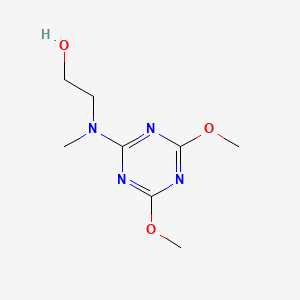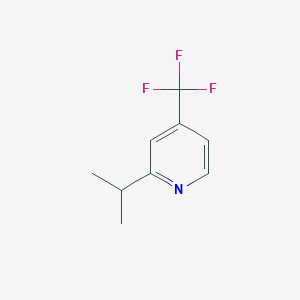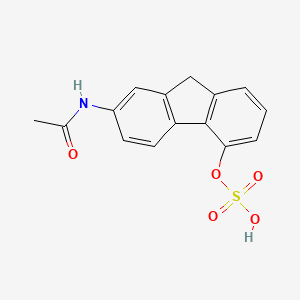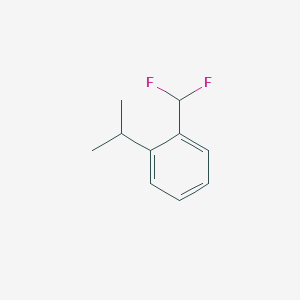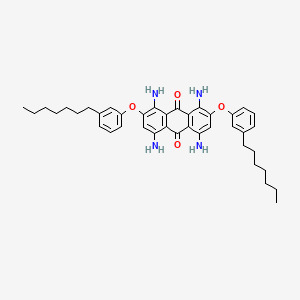
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Phenoxylation: The amino-anthraquinone intermediate is reacted with 3-heptylphenol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different phenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of heptyl groups, which enhance its lipophilicity and potential interactions with biological membranes. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
属性
CAS 编号 |
88600-76-4 |
|---|---|
分子式 |
C40H48N4O4 |
分子量 |
648.8 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)40(46)36-34(39(33)45)30(42)24-32(38(36)44)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |
InChI 键 |
CFZIFCRXJIEKLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



